2(2',6'-Dichlorophenyl)thiazolidine
Description
2(2',6'-Dichlorophenyl)thiazolidine is a thiazolidine derivative characterized by a saturated five-membered heterocyclic ring containing sulfur and nitrogen atoms, with a 2,6-dichlorophenyl substituent at the 2-position. Thiazolidines are structurally related to thiazolidinones, where the latter features a carbonyl group at position 4 (4-thiazolidinones) .
Properties
Molecular Formula |
C9H9Cl2NS |
|---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C9H9Cl2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 |
InChI Key |
YWDRKJXGWZMFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Thiazolidine Derivatives
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups : The 2,6-dichlorophenyl group enhances stability and target binding via halogen bonding, as seen in both herbicide safeners and enzyme inhibitors .
- Ring Modifications: Replacement of thiazolidine with oxazolidinone (R-28725) improves herbicide protection but reduces compatibility with certain biological targets .
- Hybrid Structures : Thiophene-thiazolidine hybrids (e.g., cruzain inhibitors) demonstrate that heteroaromatic substituents at C5 enhance antiparasitic activity .
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